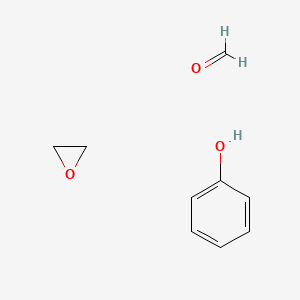
Formaldehyde;oxirane;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;oxirane;phenol is a compound that combines three distinct chemical entities: formaldehyde, oxirane (also known as ethylene oxide), and phenol. This compound is primarily known for its role in the production of phenol-formaldehyde resins, which are synthetic polymers obtained by the reaction of phenol with formaldehyde. These resins are widely used in various industrial applications due to their excellent mechanical properties, chemical resistance, and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol-formaldehyde resins involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction can proceed via two main routes: the formation of novolac resins and resole resins. Novolac resins are produced under acidic conditions with a molar ratio of formaldehyde to phenol less than one, while resole resins are formed under basic conditions with a molar ratio greater than one .
Industrial Production Methods
Industrial production of phenol-formaldehyde resins typically involves the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid for novolac resins, and sodium hydroxide or other bases for resole resins. The reaction is carried out at elevated temperatures to ensure complete polymerization. The resulting resins can be further processed into various forms, including powders, solutions, and molded products .
化学反応の分析
Types of Reactions
Formaldehyde;oxirane;phenol undergoes several types of chemical reactions, including:
Condensation Reactions: Phenol reacts with formaldehyde to form hydroxymethyl phenol, which can further react to form methylene or ether bridges.
Oxidation Reactions: Formaldehyde can be oxidized to formic acid under certain conditions.
Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the ortho and para positions for substitution.
Common Reagents and Conditions
Acidic Catalysts: Sulfuric acid, oxalic acid, hydrochloric acid.
Basic Catalysts: Sodium hydroxide, potassium hydroxide.
Oxidizing Agents: Hydrogen peroxide, ultraviolet irradiation.
Major Products
Phenol-Formaldehyde Resins: These are the primary products formed from the reaction of phenol with formaldehyde.
Formic Acid: Formed from the oxidation of formaldehyde.
科学的研究の応用
Formaldehyde;oxirane;phenol has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of formaldehyde;oxirane;phenol involves several pathways:
Polymerization: Phenol reacts with formaldehyde to form hydroxymethyl phenol, which can further react to form cross-linked polymer networks.
Proteolysis: Phenol acts as a proteolytic agent, dissolving tissue on contact.
Oxidation: Formaldehyde can be oxidized to formic acid, which involves the generation of hydroxyl radicals.
類似化合物との比較
Formaldehyde;oxirane;phenol can be compared with other similar compounds such as:
Urea-Formaldehyde Resins: These resins are also formed by the reaction of formaldehyde with urea and are used in adhesives and coatings.
Melamine-Formaldehyde Resins: Formed by the reaction of formaldehyde with melamine, these resins are used in laminates and surface coatings.
Epoxy Resins: Formed by the reaction of epichlorohydrin with bisphenol A, these resins are used in coatings, adhesives, and composite materials.
This compound is unique due to its combination of phenol and formaldehyde, which provides excellent mechanical properties, chemical resistance, and thermal stability .
特性
CAS番号 |
25134-84-3 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
formaldehyde;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-2-3-1;1-2/h1-5,7H;1-2H2;1H2 |
InChIキー |
WLZKVKFSIOWKTR-UHFFFAOYSA-N |
正規SMILES |
C=O.C1CO1.C1=CC=C(C=C1)O |
関連するCAS |
68988-31-8 25134-84-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
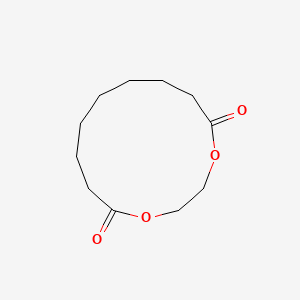
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
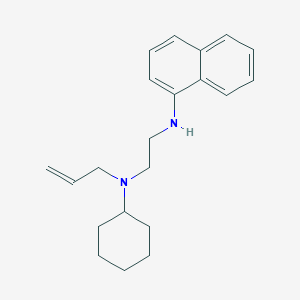
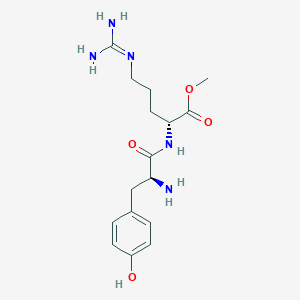
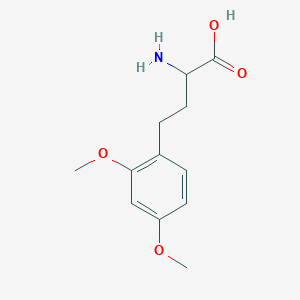
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
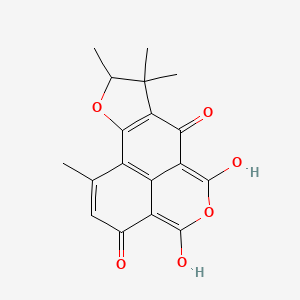

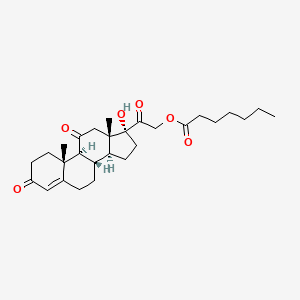
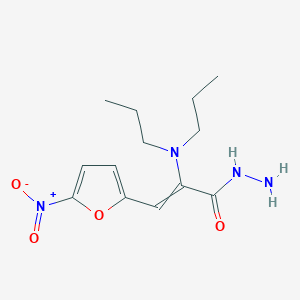
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)

![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)
